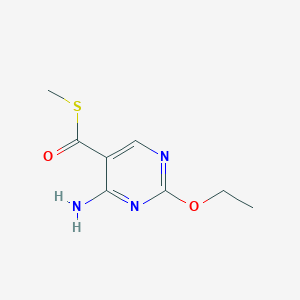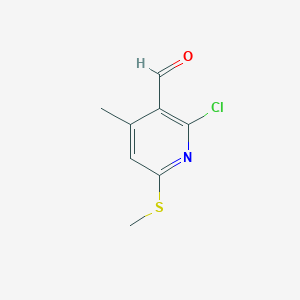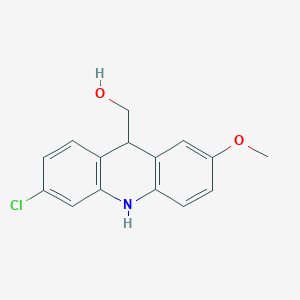
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate typically involves the reaction of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid with a sodium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium hydroxide and di-tert-butyl dicarbonate are used for introducing the Boc group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine . This process is crucial in multi-step synthesis, allowing for the selective protection and deprotection of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate: is similar to other Boc-protected compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection. The presence of the Boc group ensures that the compound can be used in a wide range of synthetic applications, making it a valuable tool in organic chemistry .
Eigenschaften
Molekularformel |
C11H16NNaO5 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
RQGYORZQMPKRMG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


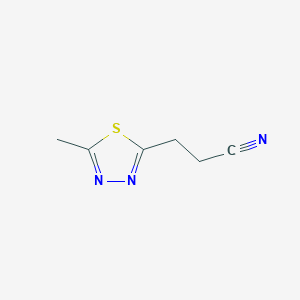

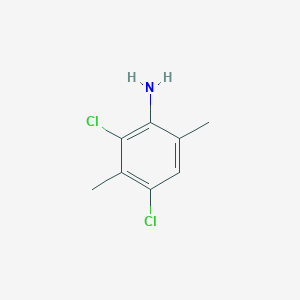
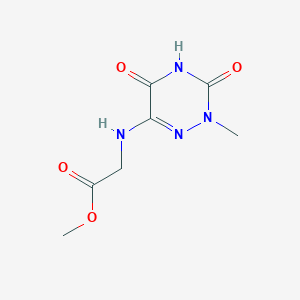
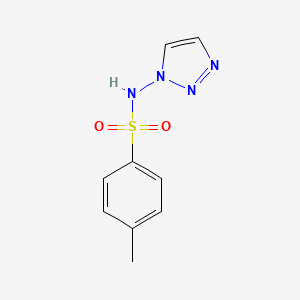
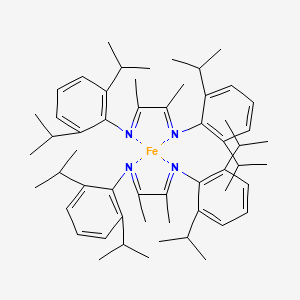
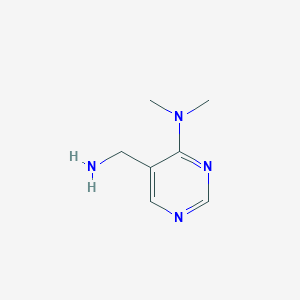
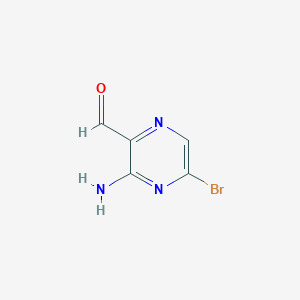
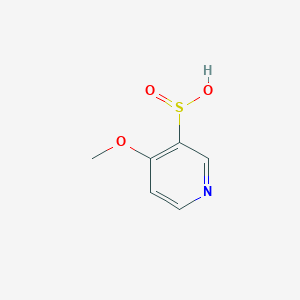
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
